![molecular formula C18H13N5O2S B2476056 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 893932-11-1](/img/structure/B2476056.png)

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

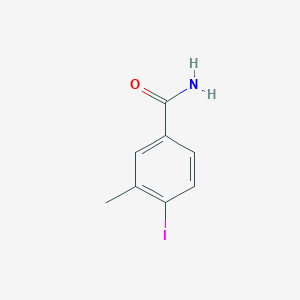

Beschreibung

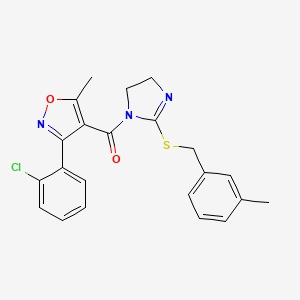

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have been widely studied due to their biological and pharmacological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .

Synthesis Analysis

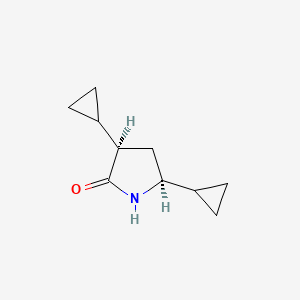

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other similar compounds . The synthesis can be done under ultrasonic-assisted conditions, which can improve the yield of the reaction .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a fused nitrogen-containing heterocyclic ring system. The specific structure of “4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” would include additional functional groups attached to the pyrazolo[3,4-d]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound and the conditions of the reaction . For example, they can undergo reactions with various nucleophiles, electrophiles, or radicals.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” would depend on its specific structure. In general, pyrazolo[3,4-d]pyrimidines are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, exhibit antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. The compound’s specific mechanism of action and spectrum of activity would require further investigation .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold has attracted attention due to its anticancer properties. Our compound may interfere with cancer cell growth, proliferation, or signaling pathways. Preclinical studies could shed light on its efficacy against specific cancer types .

Antioxidant Effects

Thiazoles often possess antioxidant activity, protecting cells from oxidative stress. Our compound might scavenge free radicals, reducing cellular damage. In vitro assays can assess its antioxidant capacity .

Anti-Inflammatory Properties

Inflammation plays a role in various diseases. Thiazole-based compounds, including our target, could modulate inflammatory pathways. Investigating its effects on cytokines, enzymes, and immune cells would be valuable .

Neuroprotective Potential

Considering the compound’s structure, it might influence neurodegenerative diseases. Studies exploring its impact on Alzheimer’s disease models or neuronal cell lines could provide insights .

Cardiovascular Applications

Thiazoles have been investigated for their antihypertensive effects. Our compound might affect blood pressure regulation or vascular function. Animal models and pharmacological assays could validate this hypothesis .

Industrial Applications

Beyond health-related fields, thiazoles find use in industrial processes. Rubber vulcanization, catalysts, and dyes benefit from their unique properties. While our compound’s industrial applications remain speculative, further research could uncover novel uses .

Photographic Sensitizers

Historically, thiazoles played a role in photography. Although digital photography has replaced traditional film, understanding the compound’s sensitizing properties could be enlightening .

Wirkmechanismus

Target of Action

The primary target of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the inhibition of cell proliferation, a key characteristic of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3-nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-5-13(9-15)11-26-18-16-10-21-22(17(16)19-12-20-18)14-6-2-1-3-7-14/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXHQWKSQJXWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2475973.png)

![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)

![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)

![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)

![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2475991.png)

![N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide](/img/structure/B2475994.png)